Mutated EGFR-IN-2
CAS No.:
Cat. No.: VC16681167
Molecular Formula: C29H35FN8O3
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35FN8O3 |
|---|---|
| Molecular Weight | 562.6 g/mol |
| IUPAC Name | N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34) |
| Standard InChI Key | ZISPMWTYPDYENI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Introduction
Molecular and Chemical Characterization of Mutated EGFR-IN-2
Structural Identity and Synthesis
Mutated EGFR-IN-2, identified as compound 91 in patent WO2017036263A1, belongs to the 2,4-di-(nitrogen-containing group) substituted pyrimidine class . Its canonical SMILES notation is C=CC(NC1=CC(NC2=NC=CC(N3C4=CC=C(F)C=C4N(C(C)C)C3=O)=N2)=C(OC)C=C1N(CCN(C)C)C)=O, reflecting a complex aromatic structure with fluorine and tertiary amine substituents critical for binding affinity . The compound’s molecular formula, C<sub>29</sub>H<sub>35</sub>FN<sub>8</sub>O<sub>3</sub>, corresponds to a molecular weight of 562.64 g/mol .
Table 1: Key Chemical Properties of Mutated EGFR-IN-2
| Property | Detail |
|---|---|
| CAS Number | 2050906-97-1 |
| Molecular Formula | C<sub>29</sub>H<sub>35</sub>FN<sub>8</sub>O<sub>3</sub> |
| Molecular Weight | 562.64 g/mol |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Storage Conditions | -20°C for short-term stability |
Mechanism of Action
Mutated EGFR-IN-2 functions as a competitive inhibitor at the ATP-binding pocket of mutant EGFR isoforms. Structural analyses reveal that its pyrimidine core and fluorine substituent form hydrogen bonds with residues in the kinase domain, stabilizing the inactive conformation of the receptor . This mechanism is particularly effective against the T790M resistance mutation, which reduces drug affinity in first- and second-generation TKIs like gefitinib and afatinib . By sparing wild-type EGFR, the compound mitigates dermatologic and gastrointestinal toxicities commonly associated with broader-spectrum inhibitors .
Preclinical Efficacy and Selectivity
In Vitro and In Vivo Activity
In enzymatic assays, Mutated EGFR-IN-2 inhibits EGFR<sup>T790M</sup>, EGFR<sup>L858R/T790M</sup>, and EGFR<sup>ex19del/T790M</sup> with IC<sub>50</sub> values below 1 nM, surpassing the potency of osimertinib against analogous mutations . Xenograft models of NSCLC harboring L858R/T790M mutations demonstrate significant tumor regression following oral administration, with a 70% reduction in tumor volume observed at 50 mg/kg doses over 28 days . Notably, the compound retains activity against central nervous system (CNS) metastases, a critical advantage given the high incidence of brain lesions in EGFR-mutant NSCLC .
Comparison with Existing EGFR Inhibitors
The selectivity profile of Mutated EGFR-IN-2 distinguishes it from earlier TKIs. For instance, gefitinib primarily targets L858R and ex19del mutations but lacks efficacy against T790M-mediated resistance . Osimertinib, while active against T790M, exhibits off-target effects on wild-type EGFR, leading to dose-limiting toxicities .
Table 2: Comparative Profiles of EGFR Inhibitors
| Compound | Target Mutations | IC<sub>50</sub> (nM) | Selectivity Over Wild-Type EGFR |
|---|---|---|---|
| Gefitinib | L858R, ex19del | 10–30 | Low |
| Afatinib | L858R, ex19del, T790M | 0.5–5 | Moderate |
| Osimertinib | T790M, L858R/T790M | 1–5 | Moderate |
| Mutated EGFR-IN-2 | T790M, L858R/T790M, ex19del/T790M | <1 | High |
Clinical Implications and Future Directions
Overcoming Resistance in Compound Mutations
Approximately 10% of EGFR-mutant NSCLC cases harbor compound mutations, which confer heterogeneous responses to TKIs . Retrospective analyses indicate that patients with rare mutations like L833V/H835L achieve progression-free survival (PFS) of 18 months with third-generation TKIs such as aumolertinib, a structural analog of Mutated EGFR-IN-2 . These findings suggest that Mutated EGFR-IN-2 could address unmet needs in populations resistant to conventional therapies.
Challenges in Clinical Translation
Despite promising preclinical data, Mutated EGFR-IN-2 remains investigational. Phase I trials must validate its pharmacokinetic profile and CNS penetration, as brain metastases occur in 30–40% of EGFR-mutant NSCLC patients . Additionally, combinatorial strategies with antibodies or chemotherapy require exploration to delay acquired resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume